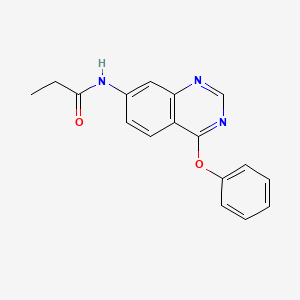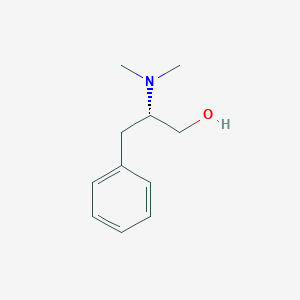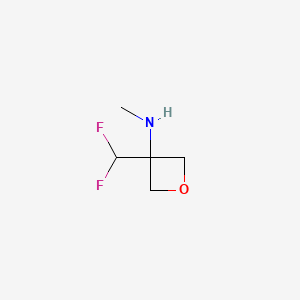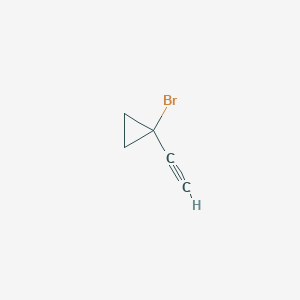
5-bromo-1-ethyl-1H-imidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-ethyl-1H-imidazole-4-carbonitrile is a heterocyclic compound containing a five-membered imidazole ring substituted with a bromine atom at the 5-position, an ethyl group at the 1-position, and a nitrile group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones are some of the methods employed in the preparation of imidazole derivatives . The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
5-bromo-1-ethyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with altered electronic properties.
科学的研究の応用
5-bromo-1-ethyl-1H-imidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and catalysts.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.
Chemical Synthesis: The compound is employed in various synthetic pathways to create complex molecules for research and industrial purposes.
作用機序
The mechanism of action of 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bromine and nitrile substituents may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Uniqueness
5-bromo-1-ethyl-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the nitrile group at the 4-position differentiates it from other imidazole derivatives, potentially leading to unique reactivity and applications.
特性
分子式 |
C6H6BrN3 |
|---|---|
分子量 |
200.04 g/mol |
IUPAC名 |
5-bromo-1-ethylimidazole-4-carbonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-2-10-4-9-5(3-8)6(10)7/h4H,2H2,1H3 |
InChIキー |
YNRUKMIDBMPRKT-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC(=C1Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


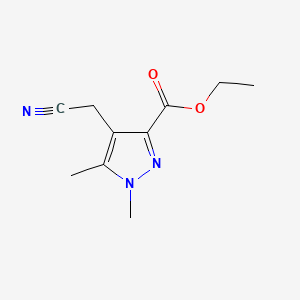

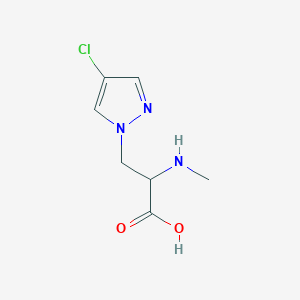
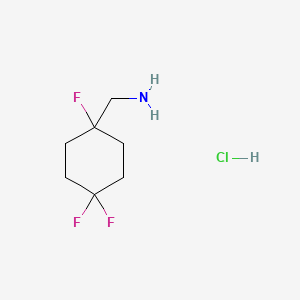
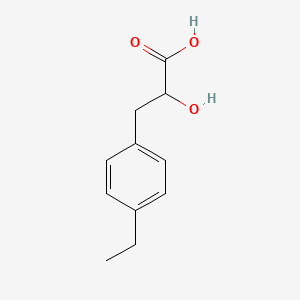

![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)
![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)
